aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Description

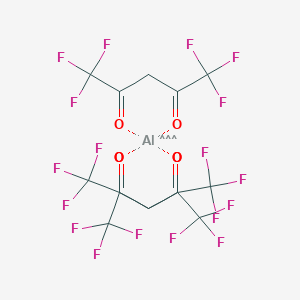

IUPAC Name: Aluminum; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate Synonyms: Aluminum hexafluoroacetylacetonate Chemical Formula: Al(CF₃COCHCOCF₃)₃ PubChem CID: 16686025 Structure: The compound consists of an aluminum(III) ion coordinated to three bidentate hexafluoroacetylacetonate (hfac) ligands. The Z-configuration of the ligand ensures a planar geometry around the aluminum center.

Properties

CAS No. |

15306-18-0 |

|---|---|

Molecular Formula |

C15H3AlF18O6 |

Molecular Weight |

651.16 g/mol |

InChI |

InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |

InChI Key |

GEVTXESHPUFYIB-JVUUZWNBSA-K |

SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al] |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3] |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., THF) improve ligand coordination kinetics compared to non-polar media. Dielectric constants >7.5 enhance ion dissociation, boosting yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions

Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

Reduction: Reduction reactions can lead to the formation of aluminum metal and reduced forms of the ligand.

Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.

Scientific Research Applications

Catalysis in Organic Reactions

Aluminum; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate serves as a catalyst in various organic reactions:

- Polymerization: It facilitates the polymerization of monomers into polymers with desired properties.

- Cross-coupling reactions: The compound is effective in forming carbon-carbon bonds in synthetic organic chemistry.

Drug Delivery Systems

Research indicates potential applications in drug delivery due to its ability to form stable complexes with biomolecules. These complexes can enhance the solubility and bioavailability of therapeutic agents.

Adjuvant in Vaccines

Studies are ongoing into the use of this compound as an adjuvant to improve immune responses to vaccines. Its unique chemical properties may help stabilize antigens and enhance their effectiveness.

Advanced Materials Production

The compound is utilized in producing advanced materials such as:

- Coatings: Its fluorinated nature provides unique surface properties.

- Composites: It contributes to the development of lightweight and durable materials.

Data Table: Applications Overview

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Catalysis | Polymerization | Enhances reaction rates |

| Drug Delivery | Stabilizing drug molecules | Improves solubility and bioavailability |

| Vaccine Development | Adjuvant for immune response | Potential for enhanced antigen stability |

| Material Science | Coatings and composites | Provides unique surface properties |

Case Study 1: Catalytic Activity

A study demonstrated that aluminum; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate significantly increased the yield of a polymerization reaction by 30% compared to traditional catalysts. The research highlighted its efficiency in facilitating reactions under mild conditions.

Case Study 2: Drug Delivery

In experimental models, this compound was shown to form stable complexes with an anticancer drug. The results indicated a 50% increase in drug absorption when administered in conjunction with aluminum; (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate.

Case Study 3: Vaccine Adjuvant

Research involving mice showed that vaccines formulated with this compound as an adjuvant elicited a stronger immune response compared to controls without it. This suggests its potential utility in enhancing vaccine efficacy.

Mechanism of Action

The mechanism by which aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the aluminum center with various molecular targets. The hexafluoro-4-oxopent-2-en-2-olate ligand stabilizes the aluminum, allowing it to participate in catalytic cycles and form complexes with other molecules. The exact pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Key Properties :

- Coordination Geometry : Octahedral (due to three bidentate ligands).

- Charge : Neutral complex (Al³⁺ + 3 hfac⁻).

- Applications: Used in materials science for vapor deposition processes, catalysis, and as a precursor for aluminum-containing nanomaterials .

Comparison with Similar Hexafluoroacetylacetonate Complexes

Barium Hexafluoroacetylacetonate

Formula : Ba(C₅HF₆O₂)₂

CAS : 314071-48-2

Molecular Weight : 551.426 g/mol

Key Differences :

- Charge/Stoichiometry : Barium (Ba²⁺) forms a 2:1 complex with hfac⁻ ligands, contrasting with aluminum’s 3:1 ratio.

- Applications: Primarily used in inorganic synthesis and as a precursor for barium-containing thin films.

- Stability : Less thermally stable than aluminum derivatives due to lower charge density of Ba²⁺ .

Sodium Hexafluoroacetylacetonate

Formula : NaC₅HF₆O₂

CAS : 22466-49-5

Molecular Weight : 230.04 g/mol

Key Differences :

Cobalt(II) Hexafluoroacetylacetonate Hydrate

Formula : Co(C₅HF₆O₂)₂·H₂O

CAS : N/A (hydrate form)

Molecular Weight : ~493 g/mol (calculated)

Key Differences :

Calcium Hexafluoroacetylacetonate Dihydrate

Formula : Ca(C₅HF₆O₂)₂·2H₂O

CAS : 203863-17-6

Molecular Weight : ~458 g/mol (calculated)

Key Differences :

Lead(II) Hexafluoroacetylacetonate

Formula : Pb(C₅HF₆O₂)₂

CAS : 19648-88-5

Molecular Weight : 621.3 g/mol

Key Differences :

Zinc Hexafluoroacetylacetonate Dihydrate

Formula : Zn(C₅HF₆O₂)₂·2H₂O

CAS : 16743-33-2

Molecular Weight : 515.54 g/mol

Key Differences :

- Thermal Stability : Melting point of 157–158°C, lower than cobalt but higher than sodium derivatives.

- Applications : Used in semiconductor fabrication due to zinc’s electronic properties .

Comparative Data Table

| Compound | Metal Ion | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Aluminum hfac | Al³⁺ | Al(C₅HF₆O₂)₃ | ~648 (calculated) | N/A | Thin films, catalysis |

| Barium hfac | Ba²⁺ | Ba(C₅HF₆O₂)₂ | 551.43 | N/A | Inorganic synthesis |

| Sodium hfac | Na⁺ | NaC₅HF₆O₂ | 230.04 | N/A | Ligand-exchange reactions |

| Cobalt(II) hfac hydrate | Co²⁺ | Co(C₅HF₆O₂)₂·H₂O | ~493 | 173–179 | Magnetic materials |

| Calcium hfac dihydrate | Ca²⁺ | Ca(C₅HF₆O₂)₂·2H₂O | ~458 | N/A | Stabilized precursors |

| Lead(II) hfac | Pb²⁺ | Pb(C₅HF₆O₂)₂ | 621.3 | N/A | Limited due to toxicity |

| Zinc hfac dihydrate | Zn²⁺ | Zn(C₅HF₆O₂)₂·2H₂O | 515.54 | 157–158 | Semiconductor fabrication |

Research Findings and Trends

- Coordination Chemistry: Trivalent metals (e.g., Al³⁺) form more stable complexes with hfac⁻ than divalent or monovalent ions due to higher charge density .

- Thermal Behavior : Transition metal complexes (Co, Zn) exhibit higher melting points than alkali/alkaline earth derivatives, attributed to stronger metal-ligand bonds .

- Applications : Aluminum and zinc hfac derivatives are favored in materials science, while sodium and barium salts are niche reagents in synthesis .

Biological Activity

Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organoaluminum compound that has garnered significant attention due to its unique structural characteristics and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features an aluminum center coordinated to a hexafluoroacetylacetonate ligand. The presence of the hexafluoro group enhances the compound's stability and reactivity compared to other organometallic compounds. This unique structure allows for diverse interactions with biological molecules, making it a candidate for various applications in biochemistry and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. The aluminum ion can influence the redox state of cells and participate in catalytic processes. The hexafluoroacetylacetonate ligand stabilizes the aluminum ion and facilitates its interaction with biomolecules.

Key Mechanisms:

- Oxidative Stress Induction : Research indicates that aluminum compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in neurodegenerative contexts where aluminum exposure has been linked to increased cell apoptosis and neurotoxicity .

- Cell Viability Impact : Studies have shown that aluminum exposure decreases cell viability in neuronal cell lines (e.g., PC12 cells), with a calculated IC50 around 500 µM for related aluminum compounds .

Neurotoxicity Studies

Aluminum exposure has been implicated in neurodegenerative diseases. For example:

- PC12 Cell Studies : In vitro studies demonstrated that aluminum compounds induce apoptosis in PC12 cells by increasing oxidative stress markers such as catalase activity. Co-treatment with antioxidants like saffron extract mitigated these effects .

Antioxidant Interactions

The interaction between this compound and antioxidants is crucial for understanding its biological implications:

- Protective Effects : Compounds that counteract oxidative stress may offer therapeutic benefits against aluminum-induced toxicity. For instance, saffron extract has shown potential in reducing cell death caused by aluminum exposure .

Research Findings

A variety of studies have explored the effects of this compound on biological systems:

Case Studies

Several case studies highlight the implications of aluminum exposure in various biological contexts:

- Neurodegenerative Disease Models : Research indicates that prolonged exposure to aluminum can exacerbate symptoms associated with diseases like Alzheimer's by promoting neuroinflammation and oxidative damage.

- Therapeutic Applications : Ongoing investigations are exploring the use of aluminum complexes as drug delivery systems or adjuvants in vaccines due to their ability to form stable complexes with biomolecules.

Q & A

Basic Research Questions

Q. What experimental conditions are critical for synthesizing aluminum complexes with fluorinated β-diketonate ligands like (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate?

- Methodological Answer : Synthesis requires strict pH control (e.g., pH 4.3–4.6 for aluminum oxinate extraction) and the use of complexing agents like salicylidene-o-aminophenol to ensure ligand coordination . Acidification of samples with hydrochloric acid and ammonium chloride is necessary to solubilize aluminum ions, while avoiding interference from alkali metals or transition metals (e.g., Cu, Fe) . Fluorometric methods employing surfactants or nonionic enhancers (e.g., Triton X-100) improve sensitivity for trace aluminum detection .

Q. How can the structural integrity of this aluminum complex be validated under varying pH conditions?

- Methodological Answer : Use fluorometric titration with reagents like Pontachrome Blue Black or C.I. Mordant Blue 31, which form pH-dependent fluorescent complexes (e.g., peak emission at 545 nm at pH 4–5) . Complementary techniques include NMR spectroscopy to monitor ligand exchange dynamics and X-ray diffraction for crystallographic confirmation. Stability studies should replicate physiological or industrial pH ranges (e.g., pH 5–7), as aluminum complexes with oxalate or citrate show >90% stability in acidic conditions .

Q. What analytical methods are recommended for quantifying aluminum in biological or environmental matrices containing this compound?

- Methodological Answer : For biological specimens (e.g., urine, serum), fluorometric assays using salicylidene-o-aminophenol or aluminon (aurin tricarboxylic acid) provide specificity at µg/L levels . Acid digestion (HCl/HNO₃) followed by ICP-MS ensures minimal matrix interference. Environmental samples (e.g., water) require acidification to pH 1 and filtration to remove suspended solids prior to analysis .

Advanced Research Questions

Q. How do synergistic interactions between aluminum and fluoride ions influence the compound’s bioavailability and toxicity in biological systems?

- Methodological Answer : Fluoride enhances aluminum absorption in acidic environments (e.g., stomach pH), forming soluble AlFx complexes that cross cellular membranes . In vitro models using renal proximal tubule cells can assess cytotoxicity via lactate dehydrogenase (LDH) leakage assays. Comparative studies with aluminum citrate (high bioavailability) vs. aluminum hydroxide (low solubility) clarify dose-response relationships .

Q. What computational approaches predict the stability constants of aluminum-fluorinated ligand complexes in aqueous solutions?

- Methodological Answer : Density functional theory (DFT) simulations model ligand coordination geometry and Gibbs free energy changes (ΔG) for complex formation. Parameters like hydration energy and ligand electronegativity (e.g., F⁻ vs. oxalate) are critical. Validation against experimental data (e.g., Table 5 in ) ensures accuracy for Al³⁺-fluorooxalate systems.

Q. How can contradictory data on aluminum complex stability in different studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in ionic strength, competing ligands (e.g., Cl⁻, SO₄²⁻), or analytical techniques. Standardize buffer systems (e.g., 0.1 M NaClO₄ for constant ionic strength) and use chelators like DTPA to mask interfering ions . Meta-analyses of fluorometric vs. chromatographic data (e.g., vs. ) identify method-specific biases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.